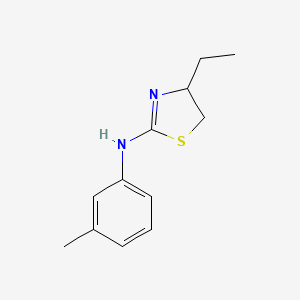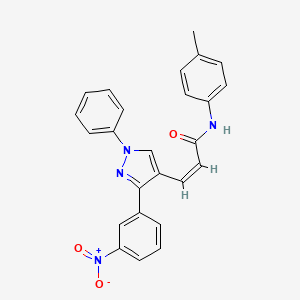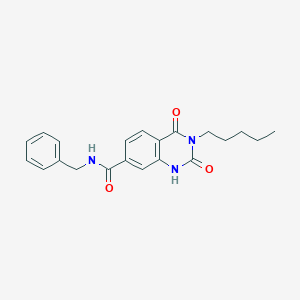
4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as ETDA, is an organic compound belonging to the thiazole family. It is a synthetic compound that has been extensively studied for its potential applications in the fields of medicine, biology, and chemistry. ETDA is a highly versatile compound that has been used for a variety of purposes in laboratory experiments, such as synthesizing other compounds, studying the biochemical and physiological effects of drugs, and creating new drugs.
科学的研究の応用
Synthesis and Antimicrobial Activities
Thiazole derivatives, including those structurally related to "4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine," have been extensively studied for their synthesis methodologies and antimicrobial properties. For instance, research on the synthesis of thiazoles and their fused derivatives has revealed significant antimicrobial activities against various bacterial and fungal isolates. Such studies indicate the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Anticancer Evaluation
The exploration of thiazole derivatives in cancer research has shown promising outcomes. A study on the design, synthesis, and anticancer evaluation of thiazol-4-amine derivatives demonstrated their effectiveness against human cancer cell lines. This suggests the compound's potential role in developing novel anticancer therapies (Yakantham et al., 2019).
Antioxidative Activity
The investigation into the antioxidative properties of thiazole derivatives has led to the discovery of compounds with excellent antioxidant activity. Such studies highlight the therapeutic potential of these compounds in diseases caused or exacerbated by oxidative stress (Tumosienė et al., 2014).
Enzyme Inhibition
Thiazole derivatives have been evaluated for their enzyme inhibition capabilities, particularly in the context of diabetes research. The inhibition of α-glucosidase and β-glucosidase by novel N-arylthiazole-2-amines and related compounds suggests a potential application in managing diabetes through the modulation of enzymatic activity (Babar et al., 2017).
Molecular Docking Studies
Molecular docking studies of thiazole derivatives have provided insights into their interaction with biological targets. These studies facilitate the understanding of the mechanism of action of these compounds at the molecular level, aiding in the design of more effective drugs (Babar et al., 2017).
特性
IUPAC Name |
4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-3-10-8-15-12(13-10)14-11-6-4-5-9(2)7-11/h4-7,10H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEVCTCSJDXTPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2397920.png)
![3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397921.png)
![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397925.png)
![1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2397926.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2397928.png)

![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)

![N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2397937.png)
![[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2397940.png)
![4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2397941.png)
